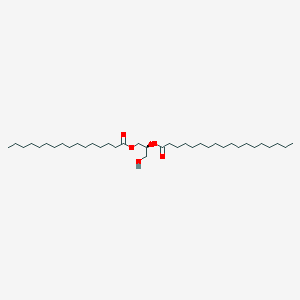
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol 34:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and octadecanoyl respectively. It is a 1,2-diacyl-sn-glycerol and a DG(18:0/16:0). It derives from a hexadecanoic acid and an octadecanoic acid.
DG(16:0/18:0/0:0)[iso2], also known as DAG(16:0/18:0) or diacylglycerol(16:0/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway. DG(16:0/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
Wissenschaftliche Forschungsanwendungen
Phospholipid Membrane Studies
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol has been utilized in the study of phospholipid/cholesterol membranes. For instance, Thewalt and Cushley (1987) investigated the effects of n-alkanols on multilamellar dispersions of this compound, finding that n-alkanols modulate the gel to liquid crystalline phase transition in these dispersions, impacting phospholipid order parameters and phase transitions (Thewalt & Cushley, 1987).
Nutritional Therapy and Ether Lipid Metabolism
In the context of nutritional therapy, especially for congenital deficiencies in tissue ether glycerolipids, 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol and its derivatives have shown promising results. Das et al. (1992) reported that chronic feeding of batyl alcohol (a derivative) led to increased plasmalogens in erythrocytes of patients with congenital deficiencies in tissue ether glycerolipids (Das et al., 1992).
Micellar Concentration Studies
Kramp et al. (1984) explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including derivatives of 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol. They found comparable values for the critical micellar concentration among various derivatives, providing insights into their biological activities and physical properties (Kramp et al., 1984).
Glycerophosphonolipid Synthesis
Yamauchi et al. (1986) focused on the synthesis of glycerophosphonolipids containing aminoalkylphosphonic acids, including derivatives of 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol. Their work aimed to create lipase-stable liposomes, contributing significantly to the understanding of lipid biochemistry and potential pharmaceutical applications (Yamauchi et al., 1986).
Biological Evaluation in Medical Research
Dangate et al. (2009) conducted a chemoenzymatic synthesis of non-natural sulfo-glycolipids derived from 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol, testing their activity in antitumor promoters. This research underscores the potential of such compounds in the development of new therapeutics (Dangate et al., 2009).
Eigenschaften
Produktname |
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol |
|---|---|
Molekularformel |
C37H72O5 |
Molekulargewicht |
597 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChI-Schlüssel |
ONCLVQFEAFTXMN-DHUJRADRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Adenosine, N-[(2-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1243072.png)
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)
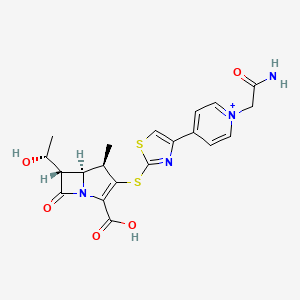
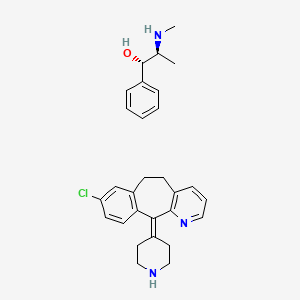
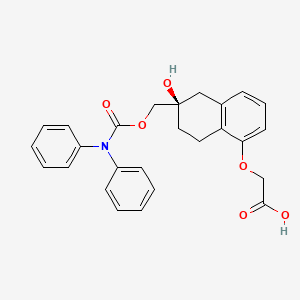
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)
![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)

![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)
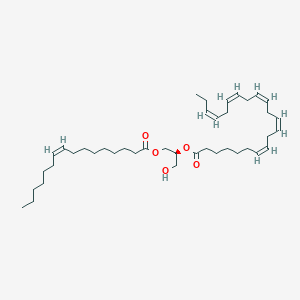
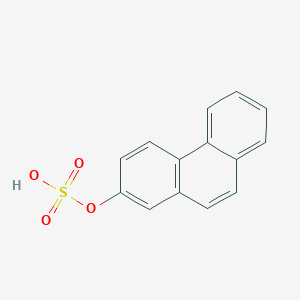
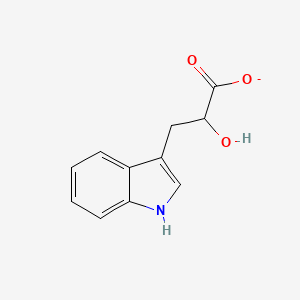
![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)